1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one
Description
At position 9 of the quinoline, a carbonyl group links to a piperazine ring, which is substituted with an acetyl moiety (ethanone) at its 1-position. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and hydrogen-bonding motifs (via piperazine and acetyl groups) are critical. While direct biological data for this compound are unavailable in the provided evidence, its design aligns with pharmacophores observed in kinase inhibitors, antimicrobial agents, or anticancer compounds .
Properties
IUPAC Name |
1-[4-[(3E)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18(30)28-13-15-29(16-14-28)26(31)24-21-9-5-6-10-23(21)27-25-20(11-12-22(24)25)17-19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3/b20-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLVOAIPUFIOE-LVZFUZTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C3CCC(=CC4=CC=CC=C4)C3=NC5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C3CC/C(=C\C4=CC=CC=C4)/C3=NC5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one, with the CAS number 1090542-32-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and anti-tubercular activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H25N3O2, and it has a molecular weight of 411.5 g/mol. The compound features a cyclopenta[b]quinoline core with a piperazine moiety and a phenylmethylidene substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1090542-32-7 |
| Molecular Formula | C26H25N3O2 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one |
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The compound in focus has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating similar piperazinylquinoline derivatives, compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 7.8 μM against Staphylococcus aureus and Escherichia coli . Such findings suggest that the structural components of the compound contribute to its efficacy against bacterial pathogens.
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively researched. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression.
Research Findings
A study highlighted that certain derivatives of quinoline exhibit potent antiproliferative activity against various cancer cell lines . The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth regulation.
Anti-Tubercular Activity
Given the rise in tuberculosis cases globally, compounds with anti-tubercular properties are critically needed. Research indicates that derivatives similar to the compound have shown promising results against Mycobacterium tuberculosis.
Case Study: Efficacy Against Tuberculosis
In one investigation, quinoline-based compounds exhibited IC90 values ranging from 3.73 to 40.32 μM against M. tuberculosis . The ability to inhibit the growth of this pathogen positions the compound as a candidate for further development in anti-tubercular therapies.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an anticancer agent. Its structural components suggest that it may interact with biological targets involved in cancer cell proliferation and survival.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of cyclopenta[b]quinoline compounds and their evaluation for cytotoxicity against various cancer cell lines. The results indicated that modifications to the piperazine group could enhance the anticancer properties of the compound .
Neuropharmacology
Research indicates that compounds with piperazine structures often exhibit neuroactive properties. The potential application of this compound in treating neurological disorders is being explored.
Case Study: Neuroprotective Effects
In a recent study, derivatives similar to 1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one were tested for their neuroprotective effects in models of neurodegeneration. The findings suggested that these compounds could modulate neurotransmitter systems positively .
Antimicrobial Activity
The compound's unique structure may also provide antimicrobial properties. Research is ongoing to assess its efficacy against various bacterial strains.
Case Study: Antimicrobial Testing
A comparative study evaluated several quinoline derivatives for their antibacterial activity. The results showed that modifications similar to those present in 1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one exhibited significant activity against resistant strains of bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Antimicrobial | Efficacy against resistant bacterial strains |
Comparison with Similar Compounds
Core Heterocycle Variations
- Compound: Simple quinoline core with a trifluoromethyl group; the absence of cyclopenta fusion reduces planarity but introduces electron-withdrawing properties .
- (Y92): Pyridazine core instead of quinoline; this smaller heterocycle may reduce steric hindrance but limit aromatic interactions .
Piperazine Substituents
Key Functional Groups
- Phenylmethylidene (Target): Enhances π-stacking and conjugation compared to ’s 7-chloro-quinoline, which relies on halogen bonding .
- ’s Carbazole Moiety: Larger aromatic system than quinoline, possibly improving DNA intercalation but reducing solubility .
Activity and Pharmacological Profiles
While explicit activity data for the target compound are lacking, structural analogs provide insights:
- ’s Compound : Substitution at R1 (propionyl vs. acetyl) correlates with enzymatic activity; bulkier groups (e.g., propionyl) may reduce potency due to steric clashes .
- ’s m6: Piperazine-ethanone linked to a triazolylphenyl group shows kinase inhibition, suggesting the target’s acetyl-piperazine could mimic this interaction .
- ’s QH-03: Chloroquinoline derivatives exhibit antimicrobial activity; the target’s phenylmethylidene may enhance membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
